Cas no 84-85-5 (4-methoxynaphthalen-1-ol)

4-Methoxynaphthalen-1-ol is a substituted naphthalene derivative featuring both methoxy and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. Its structure allows for selective reactivity, particularly in electrophilic aromatic substitution and coupling reactions, which are valuable in pharmaceutical and agrochemical applications. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in solution-phase chemistry. Its stability under standard conditions ensures reliable handling and storage. The presence of electron-donating groups enhances its utility in synthesizing complex heterocycles and functionalized aromatic systems. This compound is particularly useful in the development of dyes, fragrances, and bioactive molecules due to its tunable reactivity and structural framework.
4-methoxynaphthalen-1-ol structure
4-methoxynaphthalen-1-ol structure
Product Name:4-methoxynaphthalen-1-ol
CAS No:84-85-5
MF:C11H10O2
MW:174.195903301239
MDL:MFCD00003976
CID:81723
PubChem ID:87572849
Update Time:2025-05-19

4-methoxynaphthalen-1-ol Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxy-1-naphthol
    • 1-Hydroxy-4-methoxynaphthalene
    • 4-methoxynaphthalen-1-ol
    • 1-Naphthalenol, 4-methoxy-
    • 4-methoxynaphthol
    • 4-methoxy-1-naphthalenol
    • 4-methoxy-naphthalen-1-ol
    • BOTGCZBEERTTDQ-UHFFFAOYSA-N
    • walrycin A
    • 1-methoxy-4-naphthol
    • 4-methoxynaphth-1-ol
    • Ursol Grounding Blue BL
    • 1-Naphthol, 4-methoxy-
    • 4-Methoxy-.alpha.-naphthol
    • KSC494E5P
    • 4-methoxy-1-hydroxy-naphthalene
    • A
    • 1-Naphthol, 4-methoxy- (7CI, 8CI)
    • 4-Methoxy-1-naphthalenol (ACI)
    • 3-Phenanthrenol, 9-methoxy-
    • 4-Methoxy-α-naphthol
    • C.I. 76620
    • ET 2111
    • QS 30
    • Quino Power MNT
    • 4-Methoxy-1-naphthol; 4-Methoxy-a-naphthol; C.I. 76620; ET 2111; QS 30;
    • 84-85-5
    • UNII-7CC5CL28DK
    • SY045974
    • DS-11800
    • 1,4-Naphthohydroquinone monomethyl ether
    • 4-Methoxy-1-naphthol, >=97%
    • M0854
    • MFCD00003976
    • NS00038691
    • DTXSID8058908
    • EINECS 201-566-3
    • AKOS015856458
    • CHEBI:191503
    • CS-0043743
    • Quino Power MNT; Ursol Grounding Blue BL; Walrycin A;
    • 7CC5CL28DK
    • SCHEMBL217255
    • 1,4-dihydroxynaphthalene monomethyl ether
    • 4-Methoxy-1-naphthalenol; 1-Hydroxy-4-methoxynaphthalene;
    • DTXCID6048383
    • DB-019216
    • 4-Methoxy-alpha-naphthol
    • MDL: MFCD00003976
    • Inchi: 1S/C11H10O2/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7,12H,1H3
    • InChI Key: BOTGCZBEERTTDQ-UHFFFAOYSA-N
    • SMILES: OC1C2C(=CC=CC=2)C(OC)=CC=1
    • BRN: 1818465

Computed Properties

  • Exact Mass: 174.06800
  • Monoisotopic Mass: 174.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 29.5
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: Crystallization.
  • Density: 1.0844 (rough estimate)
  • Melting Point: 128.0 to 132.0 deg-C
  • Boiling Point: 265.17°C (rough estimate)
  • Flash Point: 228.6 °C
  • Refractive Index: 1.5250 (estimate)
  • Water Partition Coefficient: Soluble in water.
  • PSA: 29.46000
  • LogP: 2.55400
  • Solubility: Not determined

4-methoxynaphthalen-1-ol Security Information

4-methoxynaphthalen-1-ol Customs Data

  • HS CODE:2909500000
  • Customs Data:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-methoxynaphthalen-1-ol Pricemore >>

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4-methoxynaphthalen-1-ol Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Methanol
Reference
Dimeric naphthoquinones. II. Simple and regioselective synthesis of naphthohydroquinone monoalkyl ethers via 2,3-dihydronaphthoquinones
Laatsch, Hartmut, Liebigs Annalen der Chemie, 1980, (1), 140-57

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Selenium dioxide ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  4 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ;  1 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Acceleration of the Dakin reaction by trifluoroacetic acid
Natu, Arun D.; Burde, Ameya S.; Limaye, Rohan A.; Paradkar, Madhusudan V., Journal of Chemical Research, 2014, 38(6), 381-382

Production Method 3

Reaction Conditions
1.1 Reagents: Phenylmagnesium bromide Solvents: Tetrahydrofuran ;  -78 °C; 10 min, -78 °C
1.2 Reagents: Water ;  pH 7, -78 °C
Reference
Generation of arynes triggered by sulfoxide-metal exchange reaction of ortho-sulfinylaryl triflates
Yoshida, Suguru; Uchida, Keisuke; Hosoya, Takamitsu, Chemistry Letters, 2014, 43(1), 116-118

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride ,  Phosphorus oxychloride
Reference
Synthesis of 4-methoxypropranolol, a suitable internal standard for the determination of propranolol and 4-hydroxypropranolol by HPLC
Remon, Jean Paul; Gyselinck, Patrick; Synave, Robrecht; Van Severen, Robert; Braeckmann, Pieter; et al, Archiv der Pharmazie (Weinheim, 1981, 314(5), 432-5

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  rt; 3 h, reflux
Reference
Ambipolar transistor properties of 2,2'-binaphthosemiquinones
Higashino, Toshiki; Kumeta, Shohei; Tamura, Sumika; Ando, Yoshio; Ohmori, Ken; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(7), 1588-1594

Production Method 6

Reaction Conditions
1.1 Solvents: Methanol
Reference
Acetylenic compounds. LI. The syntheses of 4-methyl-eneglutamic acid and 4-methyleneglutamine
Wailes, P. C.; Whiting, M. C., Journal of the Chemical Society, 1955, 3636, 3636-41

Production Method 7

Reaction Conditions
1.1 Reagents: Oxalic acid Solvents: Chloroform ,  Water
Reference
Dimeric naphthoquinones. 13. Synthesis of m-substituted 4-methoxy-1-naphthols - β-haloalkyl ethers as protective groups in phenols
Laatsch, Hartmut, Zeitschrift fuer Naturforschung, 1985, (4), 534-42

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Methanol
Reference
Synthesis of 1,3-disubstituted naphtho[2,3-c]pyran-5,10-diones
Nguyen Van, T.; Kesteleyn, B.; De Kimpe, N., Tetrahedron, 2001, 57(19), 4213-4219

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  2-Nitrobenzeneseleninic acid Solvents: Dichloromethane ,  Water ;  27 h, 25 °C
Reference
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, 43,

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2-Nitrobenzeneseleninic acid Solvents: Dichloromethane ,  Water
1.2 Reagents: Potassium hydroxide Solvents: Methanol
Reference
The Baeyer-Villiger oxidation of aromatic aldehydes and ketones with hydrogen peroxide catalyzed by selenium compounds. A convenient method for the preparation of phenols
Syper, Ludwik, Synthesis, 1989, (3), 167-72

Production Method 11

Reaction Conditions
Reference
Chemical and pharmacological research on pyran derivatives. Note VI. 2-(Dialkylamino)-4-oxo-4H-naphthol[1,2-b]pyrans and derivatives
Ermili, A.; Balbi, A.; Roma, G.; Ambrosini, A.; Passerini, N., Farmaco, 1976, 31(9), 627-48

Production Method 12

Reaction Conditions
1.1 Reagents: Stannous chloride
Reference
Ring-hydroxylated propranolol: synthesis and β-receptor antagonist and vasodilating activities of the seven isomers
Oatis, J. E. Jr.; Russell, M. P.; Knapp, D. R.; Walle, T., Journal of Medicinal Chemistry, 1981, 24(3), 309-14

Production Method 13

Reaction Conditions
1.1 Catalysts: Cytochrome CYP102 Solvents: Water ;  4 h, 37 °C
Reference
Bioconversion of substituted naphthalenes and β-eudesmol with the cytochrome P450 BM3 variant F87V
Misawa, Norihiko; Nodate, Miho; Otomatsu, Toshihiko; Shimizu, Keiko; Kaido, Chie; et al, Applied Microbiology and Biotechnology, 2011, 90(1), 147-157

Production Method 14

Reaction Conditions
1.1 Reagents: Perchloric acid ,  Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, μ-hydroxy(octadeca-μ-oxodecaoxodecatungstate)pe… Solvents: tert-Butanol ,  Water ;  60 min, 333 K
Reference
Chemo- and Regioselective Direct Hydroxylation of Arenes with Hydrogen Peroxide Catalyzed by a Divanadium-Substituted Phosphotungstate
Kamata, Keigo; Yamaura, Taiyo; Mizuno, Noritaka, Angewandte Chemie, 2012, 51(29), 7275-7278

Production Method 15

Reaction Conditions
1.1 Reagents: Heptanoic acid Catalysts: Peroxygenase Solvents: Ethanol ,  Water ;  1 min, pH 7, 25 °C
Reference
Aromatic C-H bond hydroxylation by P450 peroxygenases: a facile colorimetric assay for monooxygenation activities of enzymes based on Russig's blue formation
Shoji, Osami; Wiese, Christian; Fujishiro, Takashi; Shirataki, Chikako; Wuensch, Bernhard; et al, JBIC, 2010, 15(7), 1109-1115

4-methoxynaphthalen-1-ol Raw materials

4-methoxynaphthalen-1-ol Preparation Products

4-methoxynaphthalen-1-ol Suppliers

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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:84-85-5)4-甲氧基-1-萘酚
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Quantity:25KG,200KG,1000KG
Purity:99%
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Additional information on 4-methoxynaphthalen-1-ol

Introduction to 4-Methoxynaphthalen-1-ol (CAS No. 84-85-5)

4-Methoxynaphthalen-1-ol, also known by its CAS number 84-85-5, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This naphthalene derivative, characterized by a methoxy group at the 4-position and a hydroxyl group at the 1-position, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules and functional materials.

The structure of 4-methoxynaphthalen-1-ol consists of a naphthalene core, which is a bicyclic aromatic hydrocarbon composed of two fused benzene rings. The presence of the methoxy group (–OCH₃) and the hydroxyl group (–OH) introduces polarity and reactivity to the molecule, making it a versatile building block for further chemical modifications. This compound is particularly interesting due to its ability to participate in diverse organic reactions, including etherification, esterification, and oxidation processes, which are essential in the synthesis of more complex molecules.

In recent years, 4-methoxynaphthalen-1-ol has been extensively studied for its potential applications in pharmaceuticals. Its structural motif is closely related to several natural products and pharmacologically active compounds, suggesting its utility as a precursor in drug discovery. For instance, derivatives of naphthalene have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The methoxy and hydroxyl functional groups provide handles for further derivatization, allowing chemists to tailor the molecule's properties for specific biological targets.

One of the most compelling aspects of 4-methoxynaphthalen-1-ol is its role in the development of novel organic electronic materials. The naphthalene core is a well-known component in conjugated polymers and small-molecule organic semiconductors, which are crucial for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-donating nature of the methoxy group can influence the electronic properties of these materials, making 4-methoxynaphthalen-1-ol a promising candidate for optimizing device performance.

Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of 4-methoxynaphthalen-1-ol. Catalytic processes, such as transition-metal-catalyzed cross-coupling reactions, have enabled efficient functionalization at specific positions on the naphthalene ring. These techniques have opened up new avenues for creating structurally diverse derivatives with tailored functionalities. Moreover, green chemistry approaches have been increasingly adopted to improve the sustainability of its synthesis, reducing waste and energy consumption.

The pharmaceutical industry has also leveraged 4-methoxynaphthalen-1-ol in the development of therapeutic agents. Its structural framework is found in several marketed drugs and investigational compounds that exhibit desirable pharmacological effects. For example, analogs of 4-methoxynaphthalen-1-ol have been investigated for their potential as kinase inhibitors or as modulators of nuclear receptor activity. The hydroxyl group provides a site for hydrogen bonding interactions with biological targets, while the methoxy group can enhance metabolic stability and bioavailability.

In materials science, 4-methoxynaphthalen-1-ol has been employed in the design of liquid crystals and supramolecular assemblies. Its rigid aromatic core contributes to thermal stability and orderliness in these materials, which are essential for applications in display technologies and sensors. Additionally, its ability to form hydrogen bonds allows for precise control over molecular packing, enabling the creation of materials with specific optical and electronic properties.

The synthesis of 4-methoxynaphthalen-1-ol typically involves classical organic reactions such as nucleophilic substitution or oxidation processes starting from readily available precursors like naphthaldehyde or nitro-naphthalenes. Advances in synthetic chemistry have led to more efficient routes that minimize byproduct formation and improve yield. These improvements are critical for large-scale production and ensure that 4-methoxynaphthalen-1-ol remains a cost-effective and reliable reagent for research and industrial applications.

The versatility of 4-methoxynaphthalen-1-ol extends to its role as a chiral building block. By incorporating stereogenic centers into its structure or using enantioselective synthetic methods, chemists can obtain enantiomerically pure forms that are valuable in asymmetric synthesis. Chiral derivatives have attracted attention for their potential use in resolving racemic mixtures or as intermediates in synthesizing single-enantiomer drugs with enhanced efficacy.

Future research directions may focus on exploring new applications of 4-methoxynaphthalen-1-ol in emerging fields such as biodegradable polymers or nanotechnology. Its unique structural features make it an attractive candidate for developing environmentally friendly materials that meet sustainability criteria without compromising performance. Furthermore, interdisciplinary approaches combining organic chemistry with computational modeling could provide deeper insights into its reactivity and potential applications.

In conclusion,4-Methoxynaphthalen-1-ol (CAS No. 84-85-5)is a multifaceted compound with broad utility across pharmaceuticals,materials science,and organic synthesis.Several recent studies highlight its importance as an intermediateand precursorfor high-value products.Due to ongoing advancementsin synthetic methodologiesand increasing demandfor specialized chemicals,4-Methoxynaphthalen -1 -olis poisedto remaina key playerin scientific innovation.

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Amadis Chemical Company Limited
(CAS:84-85-5)4-methoxynaphthalen-1-ol
A840963
Purity:99%
Quantity:25g
Price ($):258.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:84-85-5)4-甲氧基-1-萘酚
LE1691603
Purity:99%
Quantity:25KG,200KG,1000KG
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